An In-depth Technical Guide to Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Key Building Block for Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of Constrained Amino Acids in Medicinal Chemistry
In the intricate dance of drug design, the conformation of a molecule is paramount. The ability of a ligand to present its pharmacophoric elements in a pre-organized and biologically relevant orientation can dramatically enhance potency, selectivity, and pharmacokinetic properties. It is within this context that constrained amino acids, particularly those bearing small carbocyclic scaffolds, have emerged as powerful tools for the medicinal chemist. This guide focuses on a key exemplar of this class: Methyl 1-aminocyclobutanecarboxylate hydrochloride.
This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, in-depth analysis of its spectroscopic signature, and a discussion of its strategic applications in contemporary drug discovery programs. The insights provided herein are intended to empower researchers to leverage the unique attributes of this versatile building block in the design of next-generation therapeutics.
Core Chemical and Physical Properties
Methyl 1-aminocyclobutanecarboxylate hydrochloride is a white to off-white crystalline solid. As the hydrochloride salt of a primary amine, it is expected to be soluble in water and polar protic solvents. The presence of the cyclobutane ring imparts a degree of conformational rigidity not found in its acyclic counterparts.
Below is a table summarizing the key chemical identifiers and computed physical properties for this compound.
| Property | Value | Source |
| IUPAC Name | methyl 1-aminocyclobutane-1-carboxylate;hydrochloride | PubChem[1] |
| Molecular Formula | C₆H₁₂ClNO₂ | PubChem[1] |
| Molecular Weight | 165.62 g/mol | PubChem[1] |
| CAS Number | 92398-47-5 | PubChem[1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not available (for comparison, the cyclopentane analog melts at 203 °C with decomposition) | Chemsrc[2] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Synthesis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Validated Protocol
The synthesis of α-amino acid methyl ester hydrochlorides is a well-established transformation. A common and efficient method involves the direct esterification of the parent amino acid in the presence of an activating agent and methanol. The following protocol is adapted from a general and widely applicable procedure for this transformation.[3]
Reaction Scheme
Caption: Synthesis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride.
Step-by-Step Experimental Protocol
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclobutanecarboxylic acid (1.0 eq).
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Addition of Reagents: Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask with stirring. A transient suspension may form.
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Solvent Addition: Carefully add anhydrous methanol (approximately 10 volumes) to the reaction mixture. The mixture should become a clear solution or a fine suspension.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.
Rationale for Experimental Choices:
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Trimethylchlorosilane (TMSCl): TMSCl serves as an in-situ activating agent for the carboxylic acid, facilitating its esterification by methanol. It also ensures the reaction medium remains anhydrous, which is crucial for efficient ester formation.
-
Methanol (MeOH): Methanol acts as both the solvent and the esterifying agent. Using it in excess drives the equilibrium towards the product side.
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Room Temperature Reaction: This mild reaction condition is advantageous as it minimizes the risk of side reactions and is compatible with a wide range of functional groups.
Spectroscopic Characterization: The Molecular Fingerprint
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to exhibit signals corresponding to the methyl ester protons and the protons of the cyclobutane ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOCH₃ | ~3.7 | Singlet | 3H |
| Cyclobutane -CH₂- | 1.8 - 2.5 | Multiplet | 6H |
| -NH₃⁺ | Broad singlet | 3H |
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Rationale: The methyl ester protons will appear as a sharp singlet downfield due to the deshielding effect of the adjacent oxygen atom. The cyclobutane protons will likely appear as a complex multiplet due to restricted rotation and complex spin-spin coupling. The ammonium protons are expected to be a broad singlet and may be exchangeable with D₂O. For comparison, the methyl ester protons of the analogous cyclopropane derivative, Methyl 1-aminocyclopropanecarboxylate hydrochloride, appear at 3.66 ppm.[4]
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (ester carbonyl) | ~170 - 175 |
| Quaternary C (cyclobutane) | ~55 - 65 |
| -COOC H₃ | ~52 |
| Cyclobutane -C H₂- | ~30 - 40 |
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Rationale: The ester carbonyl carbon is the most deshielded carbon and will appear furthest downfield. The quaternary carbon of the cyclobutane ring, attached to both the nitrogen and the carbonyl group, will also be significantly deshielded. The methyl ester carbon will appear in the typical range for methoxy groups. The cyclobutane methylene carbons will be the most shielded.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by the vibrational modes of the ester and ammonium functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (ammonium) | 3200 - 2800 (broad) | Medium-Strong |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| N-H bend (ammonium) | ~1600 - 1500 | Medium |
| C-O stretch (ester) | ~1250 - 1100 | Strong |
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Rationale: The broad N-H stretching of the ammonium salt is a characteristic feature. The strong C=O stretch of the ester is typically one of the most intense peaks in the spectrum. The C-O stretch of the ester will also be a prominent feature.
Mass Spectrometry (Expected)
In a mass spectrum, the molecular ion peak would correspond to the free base (C₆H₁₁NO₂), with a molecular weight of 129.16 g/mol .
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Expected Fragmentation Pattern: Common fragmentation pathways for α-amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the cyclobutane ring.
Caption: Expected Fragmentation in Mass Spectrometry.
Reactivity and Stability
Methyl 1-aminocyclobutanecarboxylate hydrochloride is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a well-sealed container in a cool, dry place to prevent hydrolysis of the ester.
The primary amine is nucleophilic and can react with various electrophiles, such as acylating and alkylating agents. The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Applications in Drug Discovery and Development
The rigid cyclobutane scaffold of Methyl 1-aminocyclobutanecarboxylate hydrochloride makes it a valuable building block for introducing conformational constraint into drug candidates. This can lead to several beneficial effects:
-
Enhanced Potency: By locking the molecule in a bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.
-
Improved Selectivity: A more rigid scaffold can provide a better fit for the target receptor while reducing off-target interactions.
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Favorable Pharmacokinetic Properties: The introduction of a small carbocyclic ring can improve metabolic stability by blocking sites of metabolism.
Derivatives of 1-aminocyclobutanecarboxylic acid have been explored in various therapeutic areas. For instance, they have been investigated as novel succinate dehydrogenase inhibitors with potential applications as fungicides.[5] Furthermore, such constrained amino acids are valuable for creating peptide mimetics with enhanced stability and biological activity.[6]
Safety and Handling
Methyl 1-aminocyclobutanecarboxylate hydrochloride is classified as a hazardous substance. It is harmful if swallowed, can cause severe skin burns and eye damage, and may cause respiratory irritation.[1]
Recommended Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
Methyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core provides a powerful tool for introducing conformational constraint, which can lead to improvements in potency, selectivity, and pharmacokinetic properties. While detailed experimental data for this specific compound is not widely published, its chemical properties and reactivity can be reliably predicted based on related structures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug design and development efforts.
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